Calvinphos
Description
Calvinphos (CAS No. 6465-92-5), also known as 敌敌钙 in Chinese, is an organophosphate insecticide with the molecular formula C₁₄H₂₂CaCl₈O₁₆P₄ . It is a calcium salt compound derived from phosphoric acid esters containing dichlorovinyl groups. Structurally, this compound combines a calcium ion with two organophosphate moieties, distinguishing it from non-metallic organophosphates like dichlorvos (敌敌畏) .
As an acetylcholinesterase inhibitor, this compound disrupts neurotransmitter function in pests, leading to paralysis and death.
Properties
CAS No. |
6465-92-5 |
|---|---|
Molecular Formula |
C10H15CaCl6O12P3 |
Molecular Weight |
672.9 g/mol |
IUPAC Name |
calcium;2,2-dichloroethenyl dimethyl phosphate;2,2-dichloroethenyl methyl phosphate |
InChI |
InChI=1S/C4H7Cl2O4P.2C3H5Cl2O4P.Ca/c1-8-11(7,9-2)10-3-4(5)6;2*1-8-10(6,7)9-2-3(4)5;/h3H,1-2H3;2*2H,1H3,(H,6,7);/q;;;+2/p-2 |
InChI Key |
FJKPGYUFYLHBPX-UHFFFAOYSA-L |
SMILES |
COP(=O)([O-])OC=C(Cl)Cl.COP(=O)([O-])OC=C(Cl)Cl.COP(=O)(OC)OC=C(Cl)Cl.[Ca+2] |
Canonical SMILES |
COP(=O)([O-])OC=C(Cl)Cl.COP(=O)([O-])OC=C(Cl)Cl.COP(=O)(OC)OC=C(Cl)Cl.[Ca+2] |
Other CAS No. |
6465-92-5 |
Pictograms |
Acute Toxic |
Synonyms |
caviphos caviphos calcium salt caviphos sodium salt demethyldichlorvos O-methyl O-(2,2-dichlorovinyl) phosphate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Calvinphos is synthesized through the reaction of dichlorovinylmethyl phosphoric acid with calcium bis(2,2-dichloroethenyl) methyl phosphate . The reaction typically involves the use of solvents such as dimethyl sulfoxide (DMSO) and requires specific temperature and pressure conditions to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. The process includes rigorous quality control measures to ensure the product’s purity and stability during storage and transportation .
Chemical Reactions Analysis
Types of Reactions
Calvinphos undergoes various chemical reactions, including:
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions.
Common Reagents and Conditions
Common reagents used in this compound reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products’ formation .
Major Products Formed
The major products formed from this compound reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of various phosphoric acid derivatives .
Scientific Research Applications
Calvinphos has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Studied for its effects on different biological systems, particularly its role as an insecticide.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in pest control products and formulations.
Mechanism of Action
Calvinphos exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition leads to an accumulation of acetylcholine, causing continuous nerve impulse transmission, which ultimately results in the paralysis and death of the targeted pests . The molecular targets and pathways involved in this mechanism include the binding of this compound to the active site of acetylcholinesterase, preventing the enzyme from functioning correctly .
Comparison with Similar Compounds
Key Observations :
- This compound’s calcium salt structure likely enhances its molecular weight (MW: 933.8 g/mol) compared to dichlorvos (MW: 220.98 g/mol), affecting bioavailability and environmental mobility .
- The dichlorovinyl group is common across these compounds, but this compound’s ionic nature may reduce volatility and increase soil adsorption compared to dichlorvos .
Efficacy and Toxicity
- Mode of Action : All compounds inhibit acetylcholinesterase, but this compound’s calcium component may slow hydrolysis, prolonging residual activity .
- Acute Toxicity: Chlorfenvinphos exhibits high mammalian toxicity (rat oral LD₅₀: 10–30 mg/kg) due to its chlorophenyl group . Dichlorvos is highly volatile, increasing inhalation risks (rat oral LD₅₀: 56 mg/kg) .
Analytical Methods
- This compound : Likely requires solvent extraction followed by HPLC or GC-MS, though specific protocols are undocumented. Calcium content may necessitate chelation steps .
- Chlorfenvinphos : EPA-approved methods include GC with confirmation via second-column analysis (detection limit: <1 ppb) .
- Dichlorvos : Routinely analyzed via GC-ECD due to high volatility .
Environmental and Regulatory Considerations
- Persistence : this compound’s calcium salt may enhance soil binding, reducing leaching but increasing persistence in arid environments .
- Regulatory Status: Many organophosphates (e.g., chlorfenvinphos) are restricted under the Stockholm Convention due to neurotoxicity. This compound’s status remains uncertain .
Research Findings and Gaps
- Structural Advantages : this compound’s ionic nature may offer reduced environmental mobility compared to dichlorvos, though this requires validation through degradation studies .
- Toxicity Data Deficiency : While chlorfenvinphos and dichlorvos have well-documented toxicological profiles, this compound lacks modern studies, hindering risk assessment .
- Analytical Challenges: Methods for this compound must account for its metal content, complicating extraction and quantification compared to neutral organophosphates .
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